4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide
Overview
Description
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide is a chemical compound with the molecular formula C₈H₁₇ClN₂O₂. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes a chloro group and a dimethoxyethyl group attached to a butanimidamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide typically involves the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine. This reaction is carried out under acidic conditions, leading to the formation of the desired product . The reaction can be summarized as follows:
Starting Materials: Methyl 4-chlorobutanimidate hydrochloride and 2,2-dimethoxyethanamine.
Reaction Conditions: Acidic medium.
Product: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst use, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: Under specific conditions, the compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways related to its therapeutic or industrial applications.
Comparison with Similar Compounds
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide can be compared with other similar compounds, such as:
4-Chloro-N-(2,2-dimethoxyethyl)benzamide: Similar structure but with a benzamide backbone.
4-Chloro-N-(2,2-dimethoxyethyl)butanamide: Lacks the imidamide group, leading to different chemical properties.
Properties
IUPAC Name |
4-chloro-N'-(2,2-dimethoxyethyl)butanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClN2O2/c1-12-8(13-2)6-11-7(10)4-3-5-9/h8H,3-6H2,1-2H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBGOWIMXCQQBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C(CCCCl)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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